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molecular formula C11H21NO2 B8771760 N-propyl-1,4-dioxaspiro[4.5]decan-8-amine CAS No. 676124-70-2

N-propyl-1,4-dioxaspiro[4.5]decan-8-amine

Cat. No. B8771760
M. Wt: 199.29 g/mol
InChI Key: CJRLLVNMKDWKPT-UHFFFAOYSA-N
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Patent
US08389555B2

Procedure details

To a solution of 9.36 g (60 mmol) 1,4-cyclohexanedione monoethylene acetal in 60 mL of methanol and 9.84 mL (120 mmol) of propylamine is added 0.6 g of palladium on carbon (10%). The mixture is stirred overnight under 4 bar hydrogen pressure. Filtration over Celite and concentration in vacuum provides the crude product in almost quantitative yield.
Quantity
9.36 g
Type
reactant
Reaction Step One
Quantity
9.84 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.6 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[O:11][C:4]2([CH2:9][CH2:8][C:7](=O)[CH2:6][CH2:5]2)[O:3][CH2:2]1.[CH2:12]([NH2:15])[CH2:13][CH3:14].[H][H]>CO.[Pd]>[O:3]1[C:4]2([CH2:9][CH2:8][CH:7]([NH:15][CH2:12][CH2:13][CH3:14])[CH2:6][CH2:5]2)[O:11][CH2:1][CH2:2]1

Inputs

Step One
Name
Quantity
9.36 g
Type
reactant
Smiles
C1COC2(CCC(CC2)=O)O1
Name
Quantity
9.84 mL
Type
reactant
Smiles
C(CC)N
Name
Quantity
60 mL
Type
solvent
Smiles
CO
Name
Quantity
0.6 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtration
CONCENTRATION
Type
CONCENTRATION
Details
over Celite and concentration in vacuum

Outcomes

Product
Name
Type
product
Smiles
O1CCOC12CCC(CC2)NCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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